molecular formula C8H10N2O B1336360 2-(Dimethylamino)nicotinaldehyde CAS No. 35567-32-9

2-(Dimethylamino)nicotinaldehyde

Cat. No. B1336360
CAS RN: 35567-32-9
M. Wt: 150.18 g/mol
InChI Key: VVVIFWBMZJTEDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)nicotinaldehyde is a compound with the CAS Number 35567-32-9 and a linear formula of C8H10N2O . It has a molecular weight of 150.18 . This compound has a unique structure and properties that have piqued the interest of researchers in various fields.


Molecular Structure Analysis

The InChI code for 2-(Dimethylamino)nicotinaldehyde is 1S/C8H10N2O/c1-10(2)8-7(6-11)4-3-5-9-8/h3-6H,1-2H3 . This indicates the presence of a dimethylamino group attached to a nicotinaldehyde structure.


Chemical Reactions Analysis

While specific chemical reactions involving 2-(Dimethylamino)nicotinaldehyde are not available, it’s important to note that similar compounds, such as N-[(3-dimethylamino)propyl]methacrylamide, have been used in radical copolymerizations .

The physical and chemical properties of a compound are determined by its molecular structure, which in this case includes a dimethylamino group attached to a nicotinaldehyde structure .

Scientific Research Applications

Biochemistry

2-(Dimethylamino)nicotinaldehyde is utilized in proteomics research, where it may serve as a reagent in the study of protein structures and functions. Its molecular properties allow for the exploration of protein interactions and the development of assays to measure enzymatic activities .

Pharmaceutical Research

In pharmaceutical research, this compound is valuable for its potential role in drug design and synthesis. It could be used to create novel compounds with therapeutic properties, particularly in the development of small molecule drugs .

Organic Synthesis

This aldehyde plays a crucial role in organic synthesis. It can act as an intermediate in the synthesis of various organic compounds. Its reactivity with other chemical entities makes it a versatile building block for constructing complex molecules .

Analytical Chemistry

In analytical chemistry, 2-(Dimethylamino)nicotinaldehyde may be used as a derivatization agent for the detection and quantification of aldehydes and ketones. Its ability to form Schiff bases makes it useful in chromatographic techniques for analyzing complex mixtures .

Material Science

The compound’s unique structural features make it of interest in material science. It could be involved in the synthesis of new materials with specific optical or electronic properties, contributing to the development of advanced functional materials .

Environmental Science

2-(Dimethylamino)nicotinaldehyde may find applications in environmental science research, particularly in the study of environmental pollutants. Its chemical properties could be harnessed to develop sensors or assays for detecting harmful substances in various ecosystems .

Safety and Hazards

According to the safety data sheet, 2-(Dimethylamino)nicotinaldehyde is considered hazardous. It has been classified as having acute toxicity (dermal), acute toxicity (inhalation), and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

While specific future directions for 2-(Dimethylamino)nicotinaldehyde are not available, it’s worth noting that polymersomes with dual stimulus–response (i.e., pH and temperature) may be a platform for gene delivery and nanoreactors . This suggests potential future applications in drug delivery and gene therapy.

properties

IUPAC Name

2-(dimethylamino)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-10(2)8-7(6-11)4-3-5-9-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVIFWBMZJTEDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424558
Record name 2-(Dimethylamino)nicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)nicotinaldehyde

CAS RN

35567-32-9
Record name 2-(Dimethylamino)nicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(dimethylamino)pyridine-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Dimethylamino)nicotinaldehyde
Reactant of Route 2
Reactant of Route 2
2-(Dimethylamino)nicotinaldehyde
Reactant of Route 3
Reactant of Route 3
2-(Dimethylamino)nicotinaldehyde
Reactant of Route 4
2-(Dimethylamino)nicotinaldehyde
Reactant of Route 5
Reactant of Route 5
2-(Dimethylamino)nicotinaldehyde
Reactant of Route 6
Reactant of Route 6
2-(Dimethylamino)nicotinaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.